An In-depth Technical Guide to Apigenin's Modulation of Core Signaling Pathways
An In-depth Technical Guide to Apigenin's Modulation of Core Signaling Pathways
Foreword: The Rationale for This Guide
Apigenin, a naturally occurring flavonoid abundant in fruits, vegetables, and herbs, has garnered significant attention for its therapeutic potential.[1][2] Decades of research have illuminated its antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4] For the drug development professional and the research scientist, the critical question is not if apigenin works, but how. Its efficacy is not rooted in a single mechanism but in its remarkable ability to interact with and modulate a complex network of intracellular signaling pathways that govern cell fate.[5][6]
This guide moves beyond a simple enumeration of effects. It is designed as a technical resource to provide a granular understanding of the molecular interactions at the heart of apigenin's bioactivity. We will dissect its influence on key oncogenic and inflammatory cascades, explain the causality behind experimental designs used to validate these effects, and provide actionable protocols for investigation. Our objective is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of apigenin.
Section 1: The PI3K/Akt/mTOR Axis - A Central Hub for Cell Survival
Mechanistic Overview: Intercepting the Pro-Survival Signal
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7] Apigenin has been shown to be a potent inhibitor of this pathway.[8][9]
The primary mechanism of action involves the direct inhibition of PI3K activity.[10] By blocking the ATP-binding site of PI3K, apigenin prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This abrogation of PIP3 production prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt. Downstream, the inactivation of Akt leads to reduced activity of mTOR, a key regulator of protein synthesis and cell growth.[1][11] Furthermore, inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like the Forkhead box O3 (FOXO3a), thereby promoting the expression of tumor suppressors such as p21.[1] This multi-pronged inhibition effectively shuts down a major pro-survival signal, sensitizing cancer cells to apoptosis.[9][10]
Visualizing the Pathway Interruption
Caption: Apigenin inhibits the PI3K/Akt/mTOR survival pathway.
Experimental Protocol: PI3K Kinase Activity Assay
Causality: To directly validate that apigenin's effect originates from the inhibition of PI3K itself, a cell-free in vitro kinase assay is the gold standard. This approach isolates the kinase from other cellular variables, providing direct evidence of target engagement. We will utilize a luminescence-based assay that measures ADP production, a direct product of kinase activity.[12][13][14]
Methodology:
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA.[14]
-
Reconstitute purified, active PI3K enzyme (e.g., p110α/p85α) in the reaction buffer to a working concentration (e.g., 2 ng/µL).
-
Prepare the lipid substrate solution: Reconstitute PIP2 to a working concentration (e.g., 50 µM) in the reaction buffer.
-
Prepare Apigenin stock solution (e.g., 10 mM in DMSO) and create a serial dilution in reaction buffer to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Prepare ATP solution to a final concentration of 25 µM in reaction buffer.[14]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 0.5 µL of the apigenin dilution or vehicle control (DMSO).
-
Add 2 µL of the PI3K enzyme solution to each well.
-
Add 2 µL of the PIP2 substrate solution.
-
Incubate at room temperature for 10 minutes to allow apigenin to bind to the kinase.
-
Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution.
-
Incubate at room temperature for 60 minutes.[13]
-
-
Signal Detection (using a commercial ADP-Glo™ Assay): [12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence using a plate reader.
-
Self-Validation and Data Interpretation:
-
Controls: Include "no enzyme" wells to determine background signal and "vehicle only" (DMSO) wells to establish baseline (100%) kinase activity.
-
Expected Outcome: A dose-dependent decrease in luminescence in apigenin-treated wells compared to the vehicle control, indicating reduced ADP production and thus, PI3K inhibition.
-
Data Analysis: Calculate the IC₅₀ value for apigenin, representing the concentration at which it inhibits 50% of PI3K activity. This provides a quantitative measure of its potency.
Section 2: The MAPK/ERK Pathway - Halting Proliferative Signaling
Mechanistic Overview: Quenching the Mitogenic Cascade
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[15] It transduces extracellular signals from growth factors to the nucleus, culminating in the expression of genes that drive cell cycle progression. In many cancer cells, this pathway is constitutively active. Apigenin has been demonstrated to effectively modulate MAPK/ERK signaling.[1]
Its inhibitory action occurs at multiple levels. Apigenin can reduce the phosphorylation, and therefore the activation, of key kinases within the cascade, including ERK1/2.[15][16] This prevents the downstream activation of transcription factors like Elk-1, which are necessary for the expression of proliferation-associated genes.[17] The net effect is a potent anti-proliferative signal that can lead to cell cycle arrest and apoptosis.[15][18]
Visualizing the Pathway Interruption
Caption: Apigenin inhibits the phosphorylation of ERK in the MAPK pathway.
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
Causality: To verify that apigenin inhibits MAPK/ERK signaling within a cellular context, Western blotting is the most direct and widely used method.[19][20] This technique allows for the specific detection and quantification of the phosphorylated (active) forms of key pathway proteins relative to their total (active and inactive) forms. A decrease in the ratio of phosphorylated protein to total protein provides strong evidence of pathway inhibition.[20]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight.
-
Treat cells with varying concentrations of apigenin (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto a 10% polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Quantify band intensity using densitometry software.
-
Self-Validation and Data Interpretation:
-
Causality Validation: After imaging, strip the membrane and re-probe with an antibody against total ERK1/2. This is a critical step to demonstrate that the observed decrease in the phospho-ERK1/2 signal is due to inhibition of phosphorylation, not a general decrease in the total amount of ERK protein.
-
Loading Control: Re-probe the same membrane for a housekeeping protein like GAPDH or β-actin to confirm that an equal amount of protein was loaded in each lane.
-
Expected Outcome: A dose-dependent decrease in the intensity of the phospho-ERK1/2 band with apigenin treatment, while the total ERK1/2 and GAPDH bands remain relatively constant.
Visualizing the Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Section 3: The JAK/STAT and NF-κB Pathways - Suppressing Inflammatory and Survival Signals
Mechanistic Overview: A Dual Front Against Inflammation and Oncogenesis
JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing key roles in immunity, inflammation, and cell growth.[6][22] Constitutive activation of STAT3, in particular, is a major driver in many cancers, promoting proliferation, angiogenesis, and metastasis while suppressing anti-tumor immunity.[22] Apigenin effectively inhibits this pathway by preventing the phosphorylation of JAKs and STAT3.[1][23] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which include MMP-2, MMP-9, VEGF, and Twist1.[5][22]
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[3][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation and freeing NF-κB to move to the nucleus and activate pro-inflammatory and pro-survival genes.[24] Apigenin has been shown to suppress NF-κB activation by inhibiting the IKK complex.[3][24] This prevents IκBα phosphorylation and degradation, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory and survival signals.[3][24]
Visualizing the Pathway Interruption
Caption: Apigenin inhibits both the JAK/STAT and NF-κB pathways.
Experimental Protocol: Immunoprecipitation (IP) of Phospho-STAT3
Causality: While Western blotting can show a decrease in total phosphorylated STAT3, immunoprecipitation allows for the specific isolation of the activated STAT3 protein.[25] This is particularly useful for confirming the phosphorylation status and for studying protein-protein interactions of the activated form. By pulling down total STAT3 and then blotting for the phosphotyrosine modification, we can directly assess the impact of apigenin on STAT3 activation.[26]
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., melanoma A375 cells with constitutive STAT3 activation) and treat with apigenin (e.g., 50 µM) or vehicle for 24 hours.[22]
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to 500 µg of protein lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a total STAT3 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the final bead pellet in Laemmli buffer and boil for 5-10 minutes to elute the protein-antibody complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins via Western blot, using a primary antibody specific for phospho-STAT3 (Tyr705).
-
As a control, run a parallel Western blot of the input lysates to confirm that total STAT3 levels are unchanged by apigenin treatment.
-
Self-Validation and Data Interpretation:
-
Specificity Control: Perform a parallel IP with a non-specific IgG antibody to ensure that the pulldown is specific to STAT3.
-
Input Control: Always run a Western blot of the initial cell lysates (input) to show that the total amount of STAT3 protein was not affected by the apigenin treatment.
-
Expected Outcome: A significant reduction or complete absence of the phospho-STAT3 (Tyr705) band in the sample immunoprecipitated from apigenin-treated cells compared to the control, confirming that apigenin inhibits STAT3 phosphorylation.
Section 4: Cellular Consequences - Cell Cycle Arrest and Apoptosis
The modulation of the signaling pathways described above converges on two critical anti-cancer outcomes: the halting of the cell division cycle and the induction of programmed cell death (apoptosis).
G2/M Phase Cell Cycle Arrest
Apigenin consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[23][27][28] This effect is a direct consequence of its impact on signaling pathways that regulate cell cycle machinery. For instance, the inhibition of MAPK/ERK signaling prevents the expression of cyclins required for cell cycle progression.[29] Specifically, apigenin treatment leads to a decrease in the protein levels of Cyclin B1 and its partner kinase, CDK1 (also known as cdc2).[27][28][30] The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis; its inhibition effectively traps the cell in the G2 phase, preventing cell division.[23]
Induction of Apoptosis
Apigenin is a potent inducer of apoptosis, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[31][32]
-
Extrinsic Pathway: Apigenin can upregulate the expression of death receptors like DR4 and DR5 on the cell surface, making cancer cells more sensitive to apoptotic signals.[1] This leads to the activation of the initiator caspase-8.[33]
-
Intrinsic Pathway: By inhibiting pro-survival pathways like PI3K/Akt, apigenin alters the balance of the Bcl-2 family of proteins. It causes a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[15] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[31]
Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, dismantling the cell and completing the apoptotic process.[31][32]
Section 5: Quantitative Data Summary
The following table summarizes representative quantitative data from the literature regarding apigenin's effects on various cell lines and pathways. This serves as a quick reference for effective concentration ranges and observed magnitudes of effect.
| Cell Line | Pathway/Target Investigated | Apigenin Conc. | Observed Effect | Reference(s) |
| A375SM (Melanoma) | PI3K/Akt | 100 µM | Significant downregulation of p-Akt expression. | [15] |
| A375P (Melanoma) | MAPK/ERK | 100 µM | Significant downregulation of p-ERK and p-JNK expression. | [15] |
| B16F10 (Melanoma) | JAK/STAT | 40 µM | Dose-dependent inhibition of STAT3 phosphorylation (Tyr705). | [22] |
| MCF-7 (Breast) | Cell Cycle | ~35 µM (8.9 µg/ml) | IC₅₀ for growth inhibition; induction of G2/M arrest. | [29] |
| SW480 (Colon) | Cell Cycle | 80 µM | 64% of cells arrested in G2/M phase after 48h. | [28] |
| HepG2 (Liver) | PI3K/Akt/mTOR | 20-80 µM | Dose- and time-dependent inhibition of cell growth; suppression of the pathway. | [9] |
Conclusion and Future Perspectives
Apigenin is a pleiotropic agent that exerts its anti-cancer and anti-inflammatory effects by strategically targeting multiple, interconnected signaling pathways. Its ability to simultaneously inhibit pro-survival and pro-proliferative cascades like PI3K/Akt and MAPK/ERK, while also suppressing inflammatory drivers such as NF-κB and STAT3, makes it a compelling molecule for therapeutic development. The convergence of these molecular interventions on the induction of cell cycle arrest and apoptosis provides a solid mechanistic basis for its observed efficacy.
The protocols and data presented in this guide offer a framework for the rigorous scientific investigation of apigenin and its derivatives. Future research should focus on leveraging this mechanistic understanding to design synergistic combination therapies, where apigenin could be used to sensitize resistant tumors to conventional chemotherapeutics. Furthermore, addressing the challenge of its relatively low bioavailability through advanced nano-formulations and drug delivery systems will be critical to translating its proven in vitro potential into clinical success.[2][5]
References
-
Jeong, Y. J., et al. (2021). Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM. PubMed Central. [Link]
-
Salehi, B., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. [Link]
-
Ullah, M. F., et al. (2021). Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. Cancer Cell International. [Link]
-
Ghițu, D. F., et al. (2023). Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction. MDPI. [Link]
-
Choi, E. J., & Kim, G. H. (2009). Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells. National Institutes of Health. [Link]
-
Ujiki, M. B., et al. (2006). Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest. Molecular Cancer. [Link]
-
Iervolino, A., et al. (2023). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. MDPI. [Link]
-
Sharifi-Rad, J., et al. (2023). Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. MDPI. [Link]
-
Kojima, R., et al. (2022). Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. Oncology Letters. [Link]
-
Choi, E. J., & Kim, G. H. (2009). Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells. J-Stage. [Link]
-
Cao, H. H., et al. (2016). Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma. Scientific Reports. [Link]
-
Lepley, D. M., & Pelling, J. C. (1997). The chemopreventive flavonoid apigenin induces G2/M arrest in keratinocytes. Carcinogenesis. [Link]
-
Meeran, S. M., et al. (2016). Targeting the PI3K/Akt/mTOR Axis by Apigenin for Cancer Prevention. Bentham Science. [Link]
-
Yin, F., et al. (2001). Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells. Anticancer Research. [Link]
-
Cao, Y., et al. (2019). Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells. Medical Science Monitor. [Link]
-
Seo, H. S., et al. (2012). Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells. Molecular and Cellular Biochemistry. [Link]
-
Wang, W., et al. (2000). Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines. Molecular Carcinogenesis. [Link]
-
Tong, X., et al. (2015). Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Giallongo, C., et al. (2016). Apigenin, by activating p53 and inhibiting STAT3, modulates the balance between pro-apoptotic and pro-survival pathways to induce PEL cell death. Journal of Experimental & Clinical Cancer Research. [Link]
-
Iervolino, A., et al. (2023). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. MDPI. [Link]
-
Zhou, Z., et al. (2023). Natural Dietary Flavonoid Apigenin Mitigates Ulcerative Colitis via Modulating the AMPK/NF-κB/NLRP3 Signaling Axis. Journal of Agricultural and Food Chemistry. [Link]
-
Lee, Y., et al. (2013). Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells. Phytotherapy Research. [Link]
-
Chen, Y. T., et al. (2024). Effects of apigenin on the PI3K/AKT/mTOR signaling pathway in cervical cancer cells. ResearchGate. [Link]
-
Al-Ishaq, R. K., et al. (2023). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. MDPI. [Link]
-
Ullah, M. F., et al. (2021). Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. Cancer Cell International. [Link]
-
Su, T., et al. (2019). Apigenin inhibits STAT3/CD36 signaling axis and reduces visceral obesity. Pharmacological Research. [Link]
-
Soflaei, S. S., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. [Link]
-
Zheng, P. W., et al. (2014). Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells. PLoS ONE. [Link]
-
Van Dross, R., et al. (2003). Apigenin induces early activation of extracelluar signalregulated kinase and p38 kinase. ResearchGate. [Link]
-
Ciraolo, E., et al. (2013). Measuring PI3K Lipid Kinase Activity. Springer Nature. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Jones, C. A., & Borkovich, K. A. (2006). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Applied and Environmental Microbiology. [Link]
-
Amin, H. M., et al. (2004). Immunoprecipitation studies for the detection of STAT3 and pSTAT3 in Karpas 299 cells. ResearchGate. [Link]
Sources
- 1. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting the PI3K/Akt/mTOR Axis by Apigenin for Cancer Prevention | Bentham Science [eurekaselect.com]
- 9. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K (p120γ) Protocol [promega.sg]
- 13. promega.de [promega.de]
- 14. promega.com [promega.com]
- 15. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 33. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
